Dimethylthiambutene hydrochloride is synthesized from dimethylamine and thiophene derivatives, placing it within the broader classification of heteroaromatic compounds. It is categorized as a small molecule and is part of the thiambutene series, which are open-chain opioids structurally related to methadone. This class includes other derivatives such as diethylthiambutene and ethylmethylthiambutene .
The synthesis of dimethylthiambutene hydrochloride typically involves the reaction of dimethylamine with thiophene derivatives through a series of chemical transformations. One common method includes:
This process ensures high purity and yield of dimethylthiambutene hydrochloride, making it suitable for both scientific research and veterinary applications .
Dimethylthiambutene hydrochloride features a complex molecular structure characterized by:
The InChI key for this compound is CANBGVXYBPOLRR-UHFFFAOYSA-N, and its SMILES representation is CC(C=C(C1=CC=CS1)C2=CC=CS2)NH+C.[Cl-]. This structure contributes to its pharmacological properties as an opioid agonist .
Dimethylthiambutene hydrochloride participates in several chemical reactions typical of opioid compounds:
These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with its use .
Dimethylthiambutene hydrochloride exerts its analgesic effects through interaction with opioid receptors in the central nervous system. The mechanism involves:
This mechanism underscores its effectiveness in treating moderate pain but also highlights the potential for abuse and dependence .
Dimethylthiambutene hydrochloride exhibits several notable physical properties:
These properties are essential for handling, storage, and application in scientific research .
Dimethylthiambutene hydrochloride has several applications:
Despite its utility, the compound's classification under international drug control limits its availability for research purposes .
Dimethylthiambutene (DMTB) emerged as part of post-WWII efforts to develop synthetic opioids with clinical utility. Synthesized in the late 1940s in the United Kingdom, it was patented and introduced commercially in 1951 by the pharmaceutical company Burroughs-Wellcome under trade names such as Ohton and Aminobutene [2]. Chemically designated as N,N-Dimethyl-1-methyl-3,3-di-2-thienylallylamine, its structure features a distinctive open-chain configuration with two thiophene rings – a departure from the phenanthrene core of morphine-derived opioids. This molecular design placed it within the "thiambutene" class alongside analogues like diethylthiambutene and ethylmethylthiambutene [2].
The synthesis pathway involved:
Pharmacologically, dimethylthiambutene functioned as a full agonist at mu-opioid (MOR) and delta-opioid (DOR) receptors, similar to classical opioids like morphine [1]. Its primary indication was moderate pain relief, though clinical adoption in human medicine remained limited outside Japan and parts of Asia. Early research noted its structural kinship to methadone (a diphenylheptane opioid) yet distinguished by thiophene substituents influencing receptor binding kinetics and metabolic stability [1] [4].
Table 1: Key Events in Early Development of Dimethylthiambutene
Year | Event |
---|---|
Late 1940s | Initial synthesis in the UK |
1951 | Market introduction by Burroughs-Wellcome (Ohton, Aminobutene) |
1950 | Publication of synthesis method in Journal of the Chemical Society |
1951 | Grant of US Patent 2561899 covering the compound |
Dimethylthiambutene found its most enduring niche in veterinary analgesia, particularly in Japan where it was marketed as Kobaton and Takaton [2]. Its adoption stemmed from several perceived advantages:
However, its veterinary use was not without controversy. By the 1960s, reports of diversion and misuse in humans prompted regulatory reevaluation globally. Unlike medetomidine (a contemporary veterinary α2-agonist with strictly regulated distribution), dimethylthiambutene faced escalating restrictions due to abuse liability [5]. Japan initially maintained veterinary access while tightening prescribing controls, but international pressure under drug conventions gradually curtailed even veterinary applications. By the 1980s, most countries had withdrawn marketing authorizations, relegating it to controlled substance inventories without legal medical use [2] [5].
Table 2: Regulatory Status of Dimethylthiambutene in Veterinary Medicine
Region | Status | Key Regulations |
---|---|---|
Japan (1950s-70s) | Approved (Kobaton, Takaton) | Domestic veterinary guidelines |
United States | Never approved; Schedule I controlled substance | Controlled Substances Act (1970) |
European Union | Not authorized; prohibited | EU Veterinary Medicinal Products Regulation |
International | Subject to international control | UN Single Convention (1961) |
The inclusion of dimethylthiambutene in Schedule I of the 1961 UN Single Convention on Narcotic Drugs marked a pivotal shift in its legal status [2] [3]. This action was driven by:
The Convention’s implementation required signatory states (186 countries as of 2022) to:
In the United States, this led to dimethylthiambutene’s classification as a Schedule I substance under the Controlled Substances Act (1970), designated by DEA Administrative Control Substance Number (ACSCN) 9619. This status imposes:
The compound’s placement in Schedule I reflects its perceived high abuse potential and lack of accepted safety under medical supervision – a determination paralleling heroin and cannabis under the treaty [3]. Despite its historical veterinary applications, no exemptions were retained, contrasting with less strictly regulated veterinary sedatives like medetomidine or xylazine [5].
Table 3: Chemical Properties of Dimethylthiambutene Hydrochloride
Property | Value | Reference |
---|---|---|
Chemical Formula | C₁₄H₁₇NS₂ (free base) | [1] |
Molecular Weight | 263.42 g/mol (free base) | [1] [2] |
CAS Number | 524-84-5 (free base) | [1] [2] |
Structure Type | Tertiary amine with thiophene rings | [1] [2] |
UN Single Convention Status | Schedule I controlled narcotic | [2] [3] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8